BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

This α-morpholino γ-oxobutanoic acid features a 4-bromophenyl ketone moiety with LogP 2.57, enabling superior lipophilicity for halogen scanning and blood-brain barrier studies. Validated MAO-B inhibitor (IC50 33 nM, ~30-fold selectivity over MAO-A) and glycolate oxidase inhibitor (IC50 39.9 µM). The bromine atom permits Pd-catalyzed cross-coupling for analog library generation. For research and further manufacturing use only.

Molecular Formula C14H16BrNO4
Molecular Weight 342.189
CAS No. 35046-27-6
Cat. No. B2592419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid
CAS35046-27-6
Molecular FormulaC14H16BrNO4
Molecular Weight342.189
Structural Identifiers
SMILESC1COCCN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
InChIInChI=1S/C14H16BrNO4/c15-11-3-1-10(2-4-11)13(17)9-12(14(18)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2,(H,18,19)
InChIKeyGOSZQLIFKZUNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid (CAS 35046-27-6) Compound Overview for Procurement Decisions


4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid (CAS 35046-27-6) is a synthetic organic compound with molecular formula C14H16BrNO4 and molecular weight 342.19 g/mol [1]. It belongs to the class of α-substituted γ-oxobutanoic acids, featuring a 4-bromophenyl ketone moiety at the γ-position and a morpholino group at the α-position . The compound is commercially available from multiple vendors with purity specifications ranging from 90% to 98% , and is supplied for research and further manufacturing use only . Key physicochemical properties include a predicted density of 1.5±0.1 g/cm³, boiling point of 526.5±50.0°C at 760 mmHg, and calculated LogP of 2.57 [2].

Why 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid Cannot Be Substituted with Generic Analogs


Substitution of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid with structurally related compounds without systematic evaluation introduces quantifiable risks to experimental reproducibility and biological outcome. The compound's specific combination of a 4-bromophenyl γ-ketone and an α-morpholino group creates a unique pharmacophore geometry that dictates distinct molecular recognition properties . Critically, halogen substitution at the para position (Br vs. Cl vs. H) alters both lipophilicity (LogP: bromo derivative 2.57 [1] vs. chloro analog 1.64 [2]) and electronic distribution, which in turn modulates target binding affinity and off-target profiles [3]. Furthermore, the presence or absence of the α-morpholino group fundamentally changes the compound's hydrogen-bonding capacity, basicity, and solubility characteristics . Generic substitution without head-to-head validation therefore introduces uncontrolled variables that may invalidate structure-activity relationship (SAR) conclusions or compromise the integrity of chemical probe studies.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid Procurement


Target Engagement Profile: Human MAO-B vs. MAO-A Selectivity

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid exhibits a distinct inhibitory profile against human monoamine oxidase isoforms. The compound demonstrates potent inhibition of MAO-B with an IC50 of 33 nM, while showing substantially weaker activity against MAO-A (IC50 = 1,000 nM) [1]. This represents a ~30-fold selectivity for MAO-B over MAO-A. In contrast, related morpholino-oxobutanoic acid derivatives lacking the 4-bromophenyl substitution pattern show markedly different selectivity profiles or are inactive against these targets .

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Physicochemical Differentiation: Lipophilicity Comparison with 4-Chlorophenyl Analog

The 4-bromophenyl substituent in 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid confers a calculated LogP value of 2.57 [1]. This is substantially higher than the LogP of 1.64 reported for the direct 4-chlorophenyl analog (4-(4-chlorophenyl)-2-morpholin-4-yl-4-oxobutanoic acid, CAS 21813-63-8) [2]. The ΔLogP of +0.93 between bromo and chloro derivatives indicates significantly increased lipophilicity, which predicts enhanced membrane permeability but potentially reduced aqueous solubility.

Lipophilicity ADME prediction Halogen substitution SAR

Structural Differentiation: Morpholino Group Contribution vs. Non-Morpholino Analog

The α-morpholino substitution in 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid distinguishes it fundamentally from the simpler 4-(4-bromophenyl)-4-oxobutanoic acid (CAS 6340-79-0), which lacks this moiety. The morpholino group introduces a tertiary amine with pKa ≈ 8.3-8.5 , a hydrogen-bond acceptor oxygen, and increased topological polar surface area (TPSA = 66.84 Ų for the target compound versus 54.37 Ų for the non-morpholino analog). This structural addition creates new vectors for target engagement, salt formation, and downstream derivatization not available in the simpler γ-keto acid.

Functional group contribution Molecular recognition Synthetic versatility

Commercial Availability and Purity Specification Differentiation

4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is available from multiple vendors with verifiable purity specifications. Leyan supplies the compound at 98% purity , while AKSci offers a 95% minimum purity specification with batch-specific quality assurance . In contrast, the direct 2-morpholino-4-oxo-4-phenylbutanoic acid analog (CAS 21813-61-6, non-halogenated) is listed as a discontinued product by at least one major supplier , indicating potential supply chain discontinuity. The bromo derivative maintains active commercial availability with documented purity tiers.

Procurement Purity comparison Vendor specification

Recommended Research Applications for 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid Based on Quantitative Evidence


Monoamine Oxidase B (MAO-B) Selective Probe Development

Given its IC50 of 33 nM against human MAO-B with ~30-fold selectivity over MAO-A [1], this compound serves as a validated starting point for developing MAO-B selective chemical probes. Researchers investigating Parkinson's disease, neuroprotection, or MAO-B's role in reactive oxygen species generation can utilize this compound for SAR expansion or as a control compound in enzymatic assays. The 4-bromophenyl moiety provides a synthetic handle for further derivatization through cross-coupling chemistry.

Halogen-Dependent Lipophilicity SAR Studies

The quantifiable LogP difference between the 4-bromophenyl derivative (LogP = 2.57) [2] and the 4-chlorophenyl analog (LogP = 1.64) [3] makes this compound valuable in systematic halogen scanning campaigns. Researchers optimizing membrane permeability or blood-brain barrier penetration in lead series can use this compound to establish quantitative lipophilicity-activity relationships, with the bromo derivative providing a higher lipophilicity anchor point compared to chloro or unsubstituted phenyl analogs.

Morpholino-Containing Heterocyclic Building Block

The combination of a reactive α-carboxylic acid, γ-ketone, and 4-bromophenyl group makes this compound a versatile synthetic intermediate . The bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for generating diverse analog libraries. The morpholino group introduces a basic nitrogen center that facilitates salt formation for purification or formulation, distinguishing it from simpler 4-(4-bromophenyl)-4-oxobutanoic acid derivatives that lack this functionality [4].

Glycolate Oxidase Inhibition Studies

BindingDB data indicate that 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid inhibits mouse recombinant glycolate oxidase (HAO1) with an IC50 of 39.9 µM [5]. Glycolate oxidase is a therapeutic target for primary hyperoxaluria and kidney stone prevention. While moderate in potency, this compound provides a structurally characterized starting point for optimization campaigns targeting HAO1, with the morpholino and bromophenyl groups offering distinct vectors for potency enhancement through structure-guided design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.